molecular formula C22H22N2O4 B11389783 N-(furan-2-ylmethyl)-4-nitro-N-[4-(propan-2-yl)benzyl]benzamide

N-(furan-2-ylmethyl)-4-nitro-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B11389783
M. Wt: 378.4 g/mol
InChI Key: KGZCYOYMNMQRMM-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide is a complex organic compound that features a furan ring, a nitro group, and a benzamide structure

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-nitro-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C22H22N2O4/c1-16(2)18-7-5-17(6-8-18)14-23(15-21-4-3-13-28-21)22(25)19-9-11-20(12-10-19)24(26)27/h3-13,16H,14-15H2,1-2H3

InChI Key

KGZCYOYMNMQRMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and coupling reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzamide structure can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: N-[(furan-2-yl)methyl]-4-amino-N-{[4-(propan-2-yl)phenyl]methyl}benzamide.

    Substitution: Halogenated or sulfonated derivatives of the benzamide structure.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-4-nitrobenzamide: Lacks the isopropyl group on the phenyl ring.

    N-[(furan-2-yl)methyl]-4-nitro-N-methylbenzamide: Contains a methyl group instead of the isopropyl group.

Uniqueness

N-[(furan-2-yl)methyl]-4-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide is unique due to the presence of both the furan ring and the nitro group, which confer specific chemical reactivity and potential biological activity. The isopropyl group on the phenyl ring further distinguishes it from similar compounds, potentially affecting its physical and chemical properties .

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